

"GLP-1 receptor agonist 9" molecular structure and properties

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Compound of Interest

Compound Name: GLP-1 receptor agonist 9

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In-depth Technical Guide on GLP-1 Receptor Agonist 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **GLP-1 Receptor Agonist 9**, a novel small molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. Sourced from patent WO2020234726 A1, where it is designated as "Example 7," this guide details its molecular structure, physicochemical properties, and biological activity.^{[1][2]} Included are detailed experimental protocols for assessing its potency and a summary of its quantitative biological data. Furthermore, this guide illustrates the canonical signaling pathway of GLP-1 receptor activation, providing a framework for understanding the mechanism of action of this compound.

Molecular Structure and Physicochemical Properties

GLP-1 Receptor Agonist 9 is a chemically synthesized, non-peptide small molecule. Its structural and physical characteristics are summarized in the table below.

Property	Value
IUPAC Name	2-({4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl}methyl)-1-[(2S)-oxetan-2-ylmethyl]-1H-benzimidazole-6-carboxylic acid
Molecular Formula	C ₃₂ H ₃₁ ClFN ₃ O ₅
Molecular Weight	592.06 g/mol
CAS Number	2401892-71-3
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Biological Activity

GLP-1 Receptor Agonist 9 demonstrates potent agonist activity at the human GLP-1 receptor. The biological efficacy of this compound was determined through a functional assay measuring the induction of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1 receptor signaling cascade.

Parameter	Value	Cell Line
hGLP-1R EC ₅₀ (nM)	1.8	HEK293
% Activation at hGLP-1R	100	HEK293

Experimental Protocols

The following section details the methodology for the in vitro assessment of **GLP-1 Receptor Agonist 9**'s potency.

Human GLP-1 Receptor (hGLP-1R) cAMP Assay

This assay quantifies the ability of a test compound to stimulate the production of intracellular cAMP in a human embryonic kidney (HEK293) cell line stably expressing the human GLP-1 receptor.

Materials:

- HEK293 cells stably expressing the human GLP-1 receptor
- Assay buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4
- Test compound (**GLP-1 Receptor Agonist 9**)
- Reference agonist (GLP-1(7-36)NH₂)
- cAMP assay kit (e.g., Cisbio cAMP dynamic 2 HTRF kit)
- 384-well white, low-volume plates

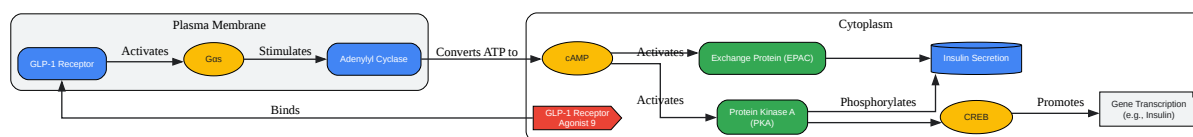
Procedure:

- Cell Preparation: Culture HEK293-hGLP-1R cells to ~80-90% confluency. On the day of the assay, aspirate the culture medium, wash the cells with PBS, and detach them using an enzyme-free cell dissociation buffer. Resuspend the cells in the assay buffer to a concentration of 400,000 cells/mL.
- Compound Preparation: Prepare a serial dilution of **GLP-1 Receptor Agonist 9** and the reference agonist in DMSO. Further dilute these solutions in the assay buffer.
- Assay Protocol:
 - Dispense 5 µL of the cell suspension into each well of a 384-well plate.
 - Add 5 µL of the diluted test compound or reference agonist to the respective wells.
 - Incubate the plate at room temperature for 30 minutes.
- cAMP Detection: Following incubation, detect the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit. This typically involves the addition of lysis buffer and HTRF reagents.

- **Data Analysis:** Measure the HTRF signal on a compatible plate reader. Calculate the EC₅₀ value, which represents the concentration of the agonist that elicits a 50% maximal response, by fitting the data to a four-parameter logistic equation. The percent activation is determined relative to the maximal response induced by the reference agonist.

Signaling Pathways

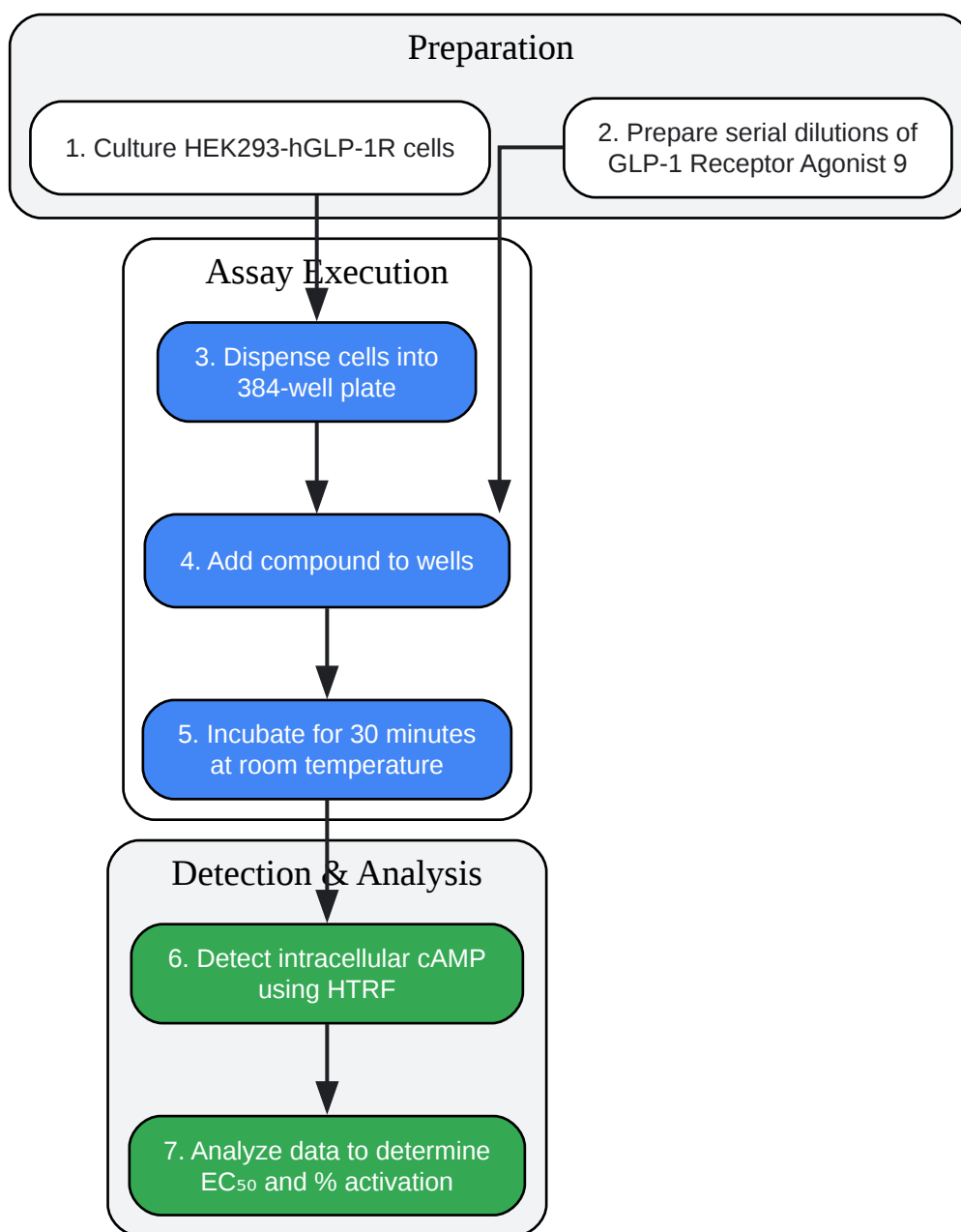
Activation of the GLP-1 receptor by an agonist like **GLP-1 Receptor Agonist 9** initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to a G α s protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cAMP levels. The elevated cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).



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Canonical GLP-1 Receptor Signaling Pathway

This activation of PKA and EPAC leads to a variety of cellular responses, including the potentiation of glucose-dependent insulin secretion from pancreatic β -cells. Furthermore, PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in insulin biosynthesis and β -cell proliferation and survival.



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Workflow for hGLP-1R cAMP Assay

Conclusion

GLP-1 Receptor Agonist 9 is a potent, small molecule agonist of the human GLP-1 receptor. Its ability to fully activate the receptor at nanomolar concentrations, as demonstrated by the cAMP functional assay, suggests its potential as a therapeutic agent for metabolic diseases

such as type 2 diabetes and obesity. The provided experimental protocol offers a robust method for assessing the in vitro potency of this and similar compounds. The elucidation of its position within the canonical GLP-1 signaling pathway provides a clear framework for its mechanism of action and future research directions.

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References

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- 2. InvivoChem [invivochem.com]
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